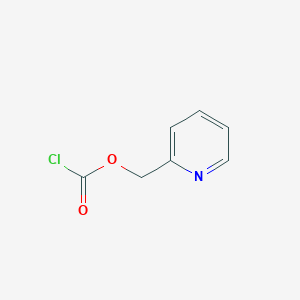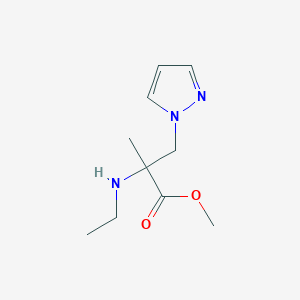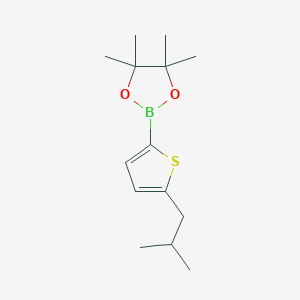
2-(5-Isobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a thiophene ring substituted with an isobutyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 2-bromo-5-(2-methylpropyl)thiophene, is prepared by bromination of 5-(2-methylpropyl)thiophene.
Borylation Reaction: The borylation of 2-bromo-5-(2-methylpropyl)thiophene is carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Coupling Products: Biaryl or vinyl-aryl compounds.
Oxidation Products: Boronic acids or borate esters.
Substitution Products: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Research: Investigated for its potential as a fluorescent probe for detecting biomolecules and as a ligand for enzyme inhibition studies.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom in the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the thiophene ring can undergo electrophilic substitution reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester with a pyridine ring instead of a thiophene ring.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: A boronic ester with a thiazole ring.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: A boronic ester with a pyrene ring.
Uniqueness
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane is unique due to the presence of the thiophene ring substituted with an isobutyl group. This structural feature imparts distinct electronic properties and reactivity, making it valuable in specific applications such as organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H23BO2S |
|---|---|
Peso molecular |
266.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2S/c1-10(2)9-11-7-8-12(18-11)15-16-13(3,4)14(5,6)17-15/h7-8,10H,9H2,1-6H3 |
Clave InChI |
QVGOTJMPNGGXMV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



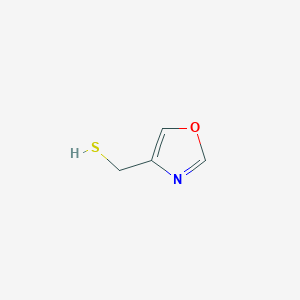

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)
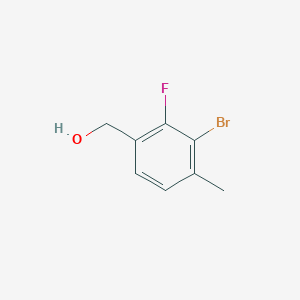

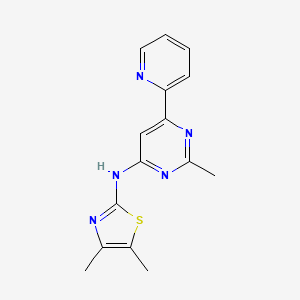
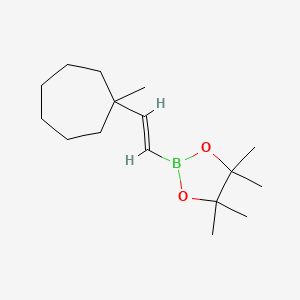
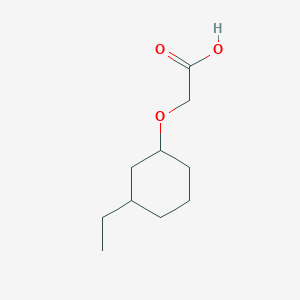
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
